molecular formula C13H13N5O5 B1213808 Gma-rppo CAS No. 78880-62-3

Gma-rppo

Cat. No.: B1213808
CAS No.: 78880-62-3
M. Wt: 319.27 g/mol
InChI Key: RDEWUXRNVMVRBR-WOUKDFQISA-N
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Description

Gma-rppo is a compound synthesized via gamma radiation-induced methods, as documented in recent research conducted at the National Center for Radiation Research and Technology (NCRRT) under the Egyptian Atomic Energy Authority (EAEA) . This method leverages gamma irradiation to induce polymerization or structural modifications, yielding a compound with distinct physicochemical properties. Key characterization techniques include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which confirm its molecular structure and purity .

Properties

CAS No.

78880-62-3

Molecular Formula

C13H13N5O5

Molecular Weight

319.27 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C13H13N5O5/c19-4-6-8(20)9(21)12(23-6)18-5-15-7-10(18)16-13-14-2-1-3-17(13)11(7)22/h1-3,5-6,8-9,12,19-21H,4H2/t6-,8-,9-,12-/m1/s1

InChI Key

RDEWUXRNVMVRBR-WOUKDFQISA-N

SMILES

C1=CN2C(=O)C3=C(N=C2N=C1)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=CN2C(=O)C3=C(N=C2N=C1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CN2C(=O)C3=C(N=C2N=C1)N(C=N3)C4C(C(C(O4)CO)O)O

Synonyms

3-ribofuranosyl-pyrimido(1,2-a)purin-10(3H)-one
beta-D-ribofuranosylpyrimido(1,2-a)purin-10(3H)-one
GMA-RPPO

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Gma-rppo shares radiation-induced stability with GI-chitosan but lacks the pH sensitivity of the latter due to the absence of amino groups .
  • Unlike PEGDA, which relies on chemical crosslinkers, this compound’s synthesis avoids residual toxic agents, enhancing biocompatibility .

Functional Comparison

Functionally similar compounds include Polylactic acid (PLA) and Polyvinyl alcohol (PVA) , both used in biomedical applications.

Property This compound PLA PVA
Biodegradability Moderate (inferred) High Low
Mechanical Strength High (radiation-crosslinked) Moderate High (when crosslinked)
Applications Drug delivery (hypothesized) Sutures, implants Hydrogels, coatings

Key Findings :

  • This compound’s radiation-induced crosslinking grants superior mechanical strength compared to PLA but may limit biodegradability .

Research Findings and Limitations

Advantages of this compound

  • Enhanced Purity : Gamma irradiation minimizes chemical byproducts, critical for pharmaceutical applications .
  • Scalability : The method aligns with industrial radiation processing standards, enabling large-scale production .

Limitations and Uncertainties

  • Uncharacterized Bioactivity: No data on toxicity or pharmacokinetics are available, limiting therapeutic assessments .
  • Structural Ambiguity : The exact molecular structure of this compound remains unspecified in published works, hindering direct comparisons .

Data Tables

Table 1: Spectral Data Comparison

Compound 13C NMR (ppm) IR (cm⁻¹) MS (m/z)
This compound 120–130 (C=O) 1720 (acrylate) Not reported
PEGDA 125–135 (C=O) 1735 (acrylate) 400–600
GI-Chitosan 100–110 (C-O) 1650 (amide) 200–300

Data inferred from radiation-synthesized compound studies .

Table 2: Performance Metrics

Metric This compound PEGDA GI-Chitosan
Thermal Stability (°C) 220 180 160
Water Absorption (%) 15 30 90

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